6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound that belongs to the class of boronic acid derivatives These compounds are known for their significant role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the borylation of a suitable precursor, such as 6-chloro-2-fluorobenzaldehyde, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process leads to the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both chloro and fluoro substituents on the benzaldehyde ring.
Properties
Molecular Formula |
C13H15BClFO3 |
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Molecular Weight |
284.52 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-7H,1-4H3 |
InChI Key |
JCKSYJRJFSAEBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C=O)F |
Origin of Product |
United States |
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